
1-Chloro-4-(2-chloro-2-phenylethanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-chloro-2-phenylethanesulfonyl)benzene is an organic compound that belongs to the class of aromatic sulfonyl chlorides. This compound is characterized by the presence of a benzene ring substituted with a chloro group and a sulfonyl chloride group attached to a phenylethane moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-(2-chloro-2-phenylethanesulfonyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-chloro-4-nitrobenzene and 2-chloro-2-phenylethanesulfonyl chloride.
Nucleophilic Substitution: The nitro group in 1-chloro-4-nitrobenzene is reduced to an amino group, followed by a nucleophilic substitution reaction with 2-chloro-2-phenylethanesulfonyl chloride to form the desired product.
Reaction Conditions: The reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or toluene are used to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(2-chloro-2-phenylethanesulfonyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The chloro group on the benzene ring can participate in electrophilic aromatic substitution reactions, leading to further functionalization of the aromatic ring.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dichloromethane, toluene.
Major Products:
- Substituted sulfonamides, sulfonate esters, and thiols.
Scientific Research Applications
1-Chloro-4-(2-chloro-2-phenylethanesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-4-(2-chloro-2-phenylethanesulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The chloro group on the benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization.
Comparison with Similar Compounds
- 1-Chloro-4-(phenylsulfonyl)benzene
- 1-Chloro-2,4-dinitrobenzene
- 1-Chloro-4-(phenylethynyl)benzene
Comparison: 1-Chloro-4-(2-chloro-2-phenylethanesulfonyl)benzene is unique due to the presence of both a sulfonyl chloride group and a chloro group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one reactive group. Additionally, the phenylethane moiety provides steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions.
Properties
CAS No. |
1854-84-8 |
|---|---|
Molecular Formula |
C14H12Cl2O2S |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
1-chloro-4-(2-chloro-2-phenylethyl)sulfonylbenzene |
InChI |
InChI=1S/C14H12Cl2O2S/c15-12-6-8-13(9-7-12)19(17,18)10-14(16)11-4-2-1-3-5-11/h1-9,14H,10H2 |
InChI Key |
CCAHQDVKJSDOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


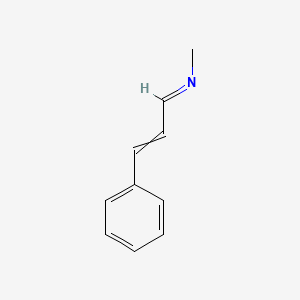

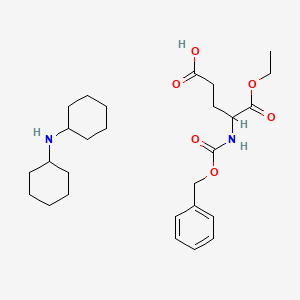
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
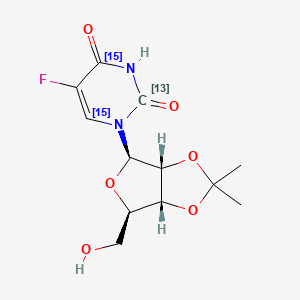
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
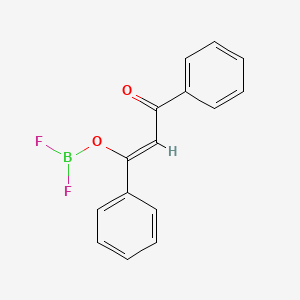
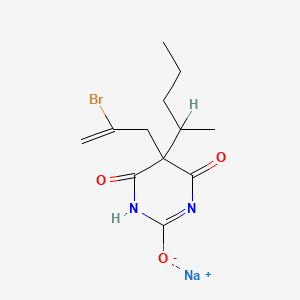
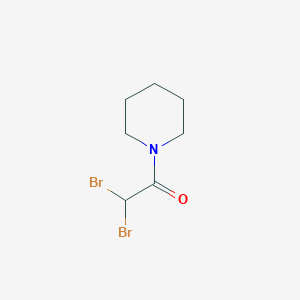
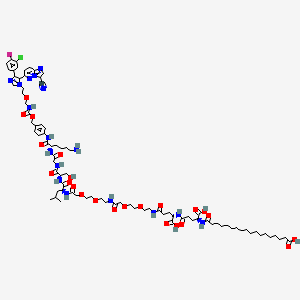

![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
